molecular formula C11H14N4O B2611151 4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one CAS No. 2034352-65-1

4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one

Cat. No.: B2611151
CAS No.: 2034352-65-1
M. Wt: 218.26
InChI Key: UHXISCQMSMUYOT-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyrimidine moiety

Scientific Research Applications

4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one is unique due to its specific substitution pattern and the presence of both cyclopropyl and pyrimidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-10-7-15(6-5-12-10)9-3-4-13-11(14-9)8-1-2-8/h3-4,8H,1-2,5-7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXISCQMSMUYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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